Apatinib

概要

説明

- その構造は、親水性ヘッドグループ(コリン部分を含む)と疎水性テールで構成されています。

- この化合物は、生物学的膜の重要な構成要素であり、その安定性と機能に寄与しています。

- エライジルホスホコリンは、卵黄や大豆など、さまざまな供給源から容易に抽出されます .

エライジルホスホコリン: はリン脂質化合物です。

準備方法

合成ルート: エライジルホスホコリンの具体的な合成ルートは広く文書化されていませんが、リン脂質とコリン誘導体を用いた化学反応によって合成することができます。

工業生産:

化学反応の分析

反応: エライジルホスホコリンは、酸化、還元、置換など、さまざまな反応を受ける可能性があります。

一般的な試薬と条件: 具体的な試薬と条件は、目的の修飾によって異なります。例えば

主な生成物: 生成される生成物は、具体的な反応条件と出発物質によって異なります。

科学研究アプリケーション

化学: エライジルホスホコリンは、リン脂質の挙動と相互作用を研究するためのモデル化合物として役立ちます。

生物学: 細胞膜の構造、流動性、シグナル伝達において重要な役割を果たします。

医学: 脂質代謝、細胞シグナル伝達、および疾患状態におけるその影響が研究されています。

産業: 薬物送達システム、リポソーム製剤、化粧品など、さまざまな分野で応用されています。

科学的研究の応用

Gastric Cancer (GC)

Apatinib has been approved for the treatment of advanced gastric cancer in China. Clinical trials have demonstrated its effectiveness as a second-line therapy, with notable outcomes:

- Efficacy : A phase II trial reported an overall response rate (ORR) of approximately 30% in patients with advanced GC who failed previous treatments .

- Combination Therapy : Studies indicate that this compound combined with chemotherapy or immunotherapy enhances efficacy compared to monotherapy. For instance, when used alongside PD-1 inhibitors, this compound showed improved outcomes .

Hepatocellular Carcinoma (HCC)

This compound's approval for HCC marks a significant advancement in targeted therapy options. Key findings include:

- Clinical Trials : A nationwide phase II trial evaluated this compound as a second-line treatment for advanced HCC, reporting a median time to progression (mTTP) of 4.2 months and manageable side effects .

- Mechanistic Insights : In vivo studies demonstrated that this compound significantly inhibits tumor growth and angiogenesis in HCC models, comparable to sorafenib but with fewer adverse effects .

| Study Type | Patient Population | Dose | ORR (%) | mTTP (months) |

|---|---|---|---|---|

| Phase II | Advanced HCC | 850 mg | 30 | 4.2 |

| Phase II | Advanced GC | 750 mg | 30 | Not reported |

Lung Cancer

This compound has been explored in various lung cancer settings:

- Non-Small Cell Lung Cancer (NSCLC) : A phase II trial indicated an ORR of 13.2% with a median progression-free survival (PFS) of 3.06 months in patients with advanced NSCLC .

- Small Cell Lung Cancer (SCLC) : Combination therapies involving this compound have shown promise, suggesting further investigation is warranted .

Breast Cancer

In triple-negative breast cancer (TNBC), this compound is being investigated as a neoadjuvant therapy:

- Clinical Trials : An open-label phase II trial reported that this compound combined with immunotherapy could enhance treatment responses in TNBC patients .

Safety Profile

This compound is generally well-tolerated, with manageable side effects including hypertension, proteinuria, and fatigue. The incidence of severe adverse events is relatively low compared to traditional chemotherapies, making it an attractive option for patients who have exhausted other treatment avenues.

Case Studies

Several case studies highlight the real-world effectiveness of this compound:

- Case Study in HCC : A patient treated with this compound after failure of sorafenib achieved stable disease for over six months, demonstrating the drug's potential as a salvage therapy.

- Combination Therapy Case : A patient with advanced gastric cancer receiving this compound alongside chemotherapy exhibited significant tumor shrinkage and improved quality of life metrics.

作用機序

- エライジルホスホコリンの効果は、細胞膜における役割に関連しています。

- 膜タンパク質と相互作用し、シグナル伝達、輸送、酵素活性などの細胞プロセスに影響を与えます。

- 具体的な分子標的と経路は、状況によって異なります。

類似の化合物との比較

- エライジルホスホコリンは、特定の脂肪酸テール(オクタデセニル基)とコリンヘッドグループの存在によってユニークです。

- 類似の化合物には、ホスファチジルコリン、ホスファチジルエタノールアミン、スフィンゴミエリンなどの他のリン脂質が含まれます。

類似化合物との比較

- ELAIDYLPHOSPHOCHOLINE is unique due to its specific fatty acid tail (an octadecenyl group) and the presence of a choline head group.

- Similar compounds include other phospholipids like phosphatidylcholine, phosphatidylethanolamine, and sphingomyelin.

生物活性

Apatinib, a small molecule inhibitor primarily targeting the vascular endothelial growth factor receptor 2 (VEGFR-2), has emerged as a significant therapeutic agent in oncology. Its biological activity encompasses anti-angiogenic properties, effects on tumor cell proliferation, and modulation of various signaling pathways. This article delves into the detailed mechanisms of action, pharmacodynamics, clinical findings, and case studies related to this compound.

This compound functions by selectively inhibiting VEGFR-2, which plays a crucial role in angiogenesis—the formation of new blood vessels from pre-existing ones. By blocking this receptor, this compound disrupts the signaling pathways that promote tumor growth and metastasis. Key aspects of its mechanism include:

- Inhibition of VEGFR-2 Phosphorylation : this compound effectively inhibits the phosphorylation of VEGFR-2 in endothelial cells, leading to reduced cell migration and tube formation in vitro .

- Cell Cycle Arrest : It induces G2/M phase cell cycle arrest in hepatocellular carcinoma (HCC) cells, promoting apoptosis .

- Autophagy Regulation : this compound has been shown to enhance autophagic processes while inducing endoplasmic reticulum stress, contributing to its anti-tumor effects .

Pharmacokinetics

The pharmacokinetic profile of this compound demonstrates complex absorption and elimination characteristics. Studies indicate:

- Absorption : this compound exhibits a two-compartment model with mixed first- and zero-order absorption kinetics. The absolute clearance (CL/F) is approximately 57.8 L/h, with an apparent volume at steady state being 112.5 L .

- Metabolism : It is primarily metabolized by cytochrome P450 enzymes (CYP3A4/5), with several metabolites identified through pharmacokinetic studies .

Clinical Efficacy

This compound has been evaluated in various clinical settings, particularly for solid tumors such as gastric cancer, breast cancer, and HCC. Notable findings from clinical trials include:

- Overall Survival (OS) and Progression-Free Survival (PFS) : In a phase II trial involving patients with advanced gastric cancer who had failed prior treatments, this compound significantly improved both OS and PFS compared to placebo .

- Combination Therapy : Studies have indicated that combining this compound with other chemotherapeutic agents can enhance therapeutic efficacy while reversing multidrug resistance in certain cancers .

Case Studies

- Hepatocellular Carcinoma :

- Breast Cancer :

Data Summary

| Study Type | Cancer Type | Objective Response Rate | Median PFS (months) | Median OS (months) |

|---|---|---|---|---|

| Phase II Trial | Advanced Gastric Cancer | Significant Improvement | Not specified | Improved |

| Phase II Trial | Metastatic Breast Cancer | 0.7% - 16.7% | 3.3 - 4 | 10.3 - 10.6 |

| Preclinical Study | Hepatocellular Carcinoma | N/A | N/A | Prolonged Survival |

特性

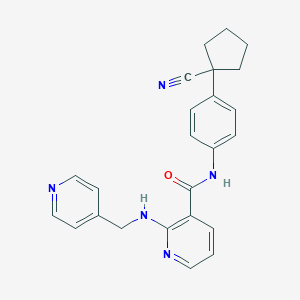

IUPAC Name |

N-[4-(1-cyanocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O/c25-17-24(11-1-2-12-24)19-5-7-20(8-6-19)29-23(30)21-4-3-13-27-22(21)28-16-18-9-14-26-15-10-18/h3-10,13-15H,1-2,11-12,16H2,(H,27,28)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPEWQEMJFLWMLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601024366 | |

| Record name | Rivoceranib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601024366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

811803-05-1 | |

| Record name | N-[4-(1-Cyanocyclopentyl)phenyl]-2-[(4-pyridinylmethyl)amino]-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=811803-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apatinib free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0811803051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rivoceranib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14765 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rivoceranib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601024366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RIVOCERANIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S371K6132 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。